molecular formula C11H8F6O2S2 B14777620 (3,5-Bis(trifluoromethylthio)phenyl)propanoic acid

(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid

Katalognummer: B14777620
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: OAZFTOXCMVJYNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H8F6O2S2. This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethylthio)phenyl)propanoic acid typically involves the introduction of trifluoromethylthio groups to a phenylpropanoic acid derivative. One common method includes the reaction of 3,5-dibromophenylpropanoic acid with trifluoromethylthiolate salts under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3,5-Bis(trifluoromethylthio)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethylthio groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,5-Bis(trifluoromethylthio)phenyl)propanoic acid is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties compared to similar compounds. These groups enhance the compound’s hydrophobicity and electron-withdrawing capabilities, making it valuable in specific chemical reactions and applications .

Eigenschaften

Molekularformel

C11H8F6O2S2

Molekulargewicht

350.3 g/mol

IUPAC-Name

3-[3,5-bis(trifluoromethylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H8F6O2S2/c12-10(13,14)20-7-3-6(1-2-9(18)19)4-8(5-7)21-11(15,16)17/h3-5H,1-2H2,(H,18,19)

InChI-Schlüssel

OAZFTOXCMVJYNZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.